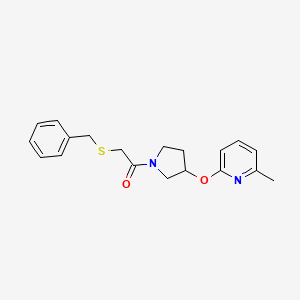

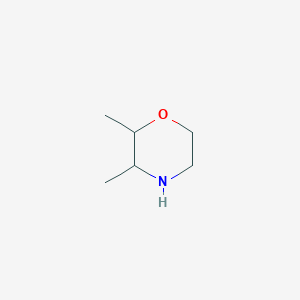

![molecular formula C12H13FN2O3 B2735325 Ethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxobutanoate CAS No. 66053-11-0](/img/structure/B2735325.png)

Ethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride . Subsequent treatment with phenacylbromides leads to the formation of imidazo[2,1-b][1,3,4]thiadiazoles . Additionally, bischlorophenoxyallyl hydrazides react with alkenes, azo dyes, aldehydes, and hydrazonoyl chlorides to produce pyrazoles , Schiff bases , and bis-diazo compounds .

Molecular Structure Analysis

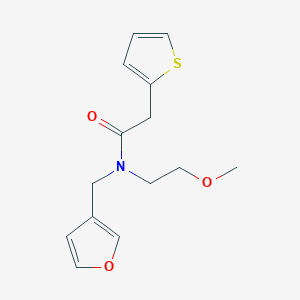

The molecular structure of Ethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxobutanoate consists of an indole-like scaffold with a hydrazono group. The presence of the fluorophenyl moiety contributes to its biological activity .

Chemical Reactions Analysis

科学的研究の応用

Steric Structure and Isomerization

- Ethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxobutanoate, along with its fluorinated analogs, has been studied for its steric structure. These compounds, including alkyl 2-aryl(hetaryl)hydrazono-3-fluoroalkyl-3-oxopropionates, have been analyzed using NMR spectroscopy and X-ray analysis. It was found that these compounds exist primarily as Z isomers and participate in intramolecular hydrogen bonding (Khudina et al., 2009).

Synthesis and Antimicrobial Activities

- The compound has been synthesized through the Knoevenagel condensation reaction and evaluated for its antimicrobial properties. Its structure and antimicrobial susceptibilities have been studied, demonstrating its potential in medicinal chemistry (Kumar et al., 2016).

Diverse Trifluoromethyl Heterocycles Synthesis

- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, serves as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles. This highlights the compound's significance in the synthesis of diverse chemical structures (Honey et al., 2012).

Antioxidant Properties

- Studies have also been conducted on derivatives of this compound, such as ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, to investigate their antioxidant properties. These studies provide insights into the potential health benefits and therapeutic applications of these compounds (Stanchev et al., 2009).

Growth-Regulating Activity

- Some derivatives have been tested for growth-regulating activity on soybean plants. This research is significant for agricultural applications, particularly in understanding how these compounds affect plant growth and development (Stanchev et al., 2010).

特性

CAS番号 |

66053-11-0 |

|---|---|

分子式 |

C12H13FN2O3 |

分子量 |

252.24 g/mol |

IUPAC名 |

ethyl 2-[(4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate |

InChI |

InChI=1S/C12H13FN2O3/c1-3-18-12(17)11(8(2)16)15-14-10-6-4-9(13)5-7-10/h4-7,16H,3H2,1-2H3 |

InChIキー |

AHDAIEQPUJLDNK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)F |

正規SMILES |

CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

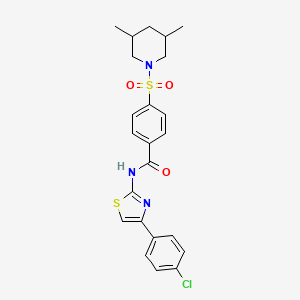

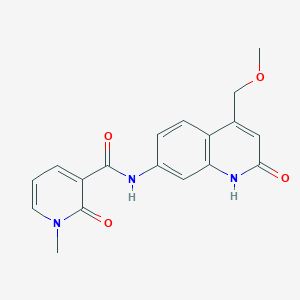

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2735242.png)

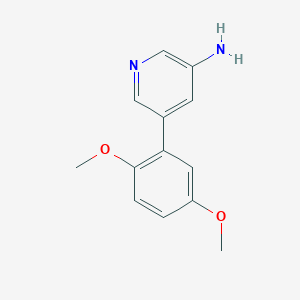

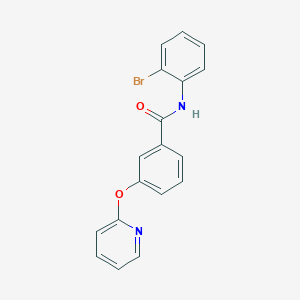

![2-Methoxyethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2735247.png)

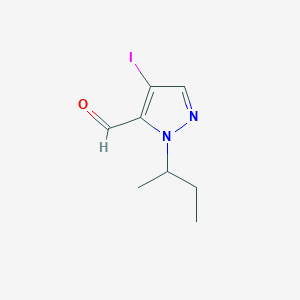

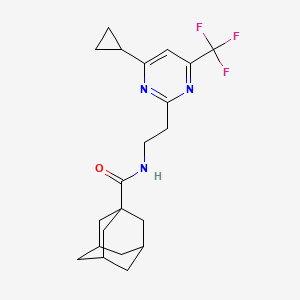

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)chroman-2-carboxamide](/img/structure/B2735250.png)

![2-Chloro-N-[1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl]propanamide](/img/structure/B2735261.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2735264.png)